5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Overview
Description
“5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific chemical reactions involving this compound are not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, etc. Unfortunately, the specific physical and chemical properties for this compound are not available in the searched resources .Scientific Research Applications
Synthesis and Structural Analysis
5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole and its derivatives are used in various synthetic and structural studies. For instance, the synthesis and crystal structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an intermediate of 1H-indazole derivatives, have been detailed, providing insights into its conformational and physicochemical properties through density functional theory (DFT) and X-ray diffraction analysis (Ye et al., 2021). Similarly, the synthesis and DFT study of related compounds, highlighting their structural verification through spectroscopic methods and crystallographic analyses, have been conducted, revealing their physicochemical characteristics (Huang et al., 2021).
Medicinal Chemistry and Drug Development
This compound and its analogs are explored in medicinal chemistry for their potential therapeutic applications. For example, 1-Phenyl-1H-indazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents (Mosti et al., 1992). Furthermore, modifications of aroylhydrazone prochelators incorporating the compound have been studied for improved cytoprotection against oxidative stress, indicating its role in enhancing the effectiveness of metal chelators (Wang & Franz, 2018).
Material Science and Molecular Design
In material science and molecular design, this compound is utilized for the synthesis of specialized structures. For instance, studies on the synthesis, characterization, and DFT analysis of derivatives, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, have been conducted to understand their molecular structures and properties (Liao et al., 2022).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as diazines, have been reported to exhibit a wide range of pharmacological applications . They interact with various targets including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-11-9(8-16-17-11)6-12(10)18-5/h6-8H,1-5H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKBTVDKGSGFCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)C=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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